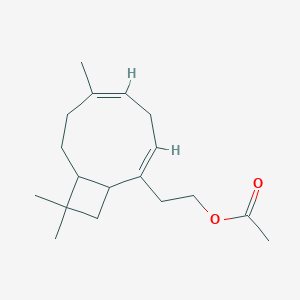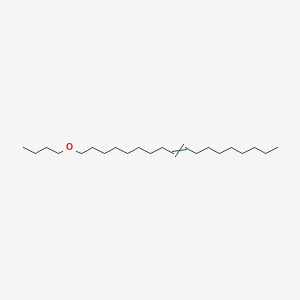
1-Butoxyoctadec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O It is characterized by a long hydrocarbon chain with a butoxy group attached to the ninth carbon of an octadecene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butoxyoctadec-9-ene can be synthesized through the etherification of 1-octadecene with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octadecene backbone to a single bond, resulting in a saturated ether.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butoxyoctadec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-butoxyoctadec-9-ene involves its interaction with various molecular targets The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the long hydrocarbon chain can embed into lipid bilayers, affecting membrane fluidity and permeability
Vergleich Mit ähnlichen Verbindungen
1-Octadecene: A hydrocarbon with a similar backbone but lacking the butoxy group.
1-Butoxyhexadecane: A similar ether with a shorter hydrocarbon chain.
1-Butoxydecane: Another ether with an even shorter chain.
Uniqueness: 1-Butoxyoctadec-9-ene is unique due to its specific combination of a long hydrocarbon chain and a butoxy group, which imparts distinct chemical and physical properties. This combination allows it to interact with lipid membranes and other hydrophobic environments in ways that similar compounds with shorter chains or different functional groups cannot.
Eigenschaften
CAS-Nummer |
73962-03-5 |
|---|---|
Molekularformel |
C22H44O |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
1-butoxyoctadec-9-ene |
InChI |
InChI=1S/C22H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23-21-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
InChI-Schlüssel |
FOKOVFAYBLIOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


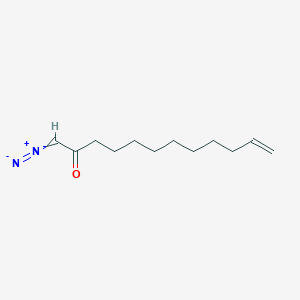
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
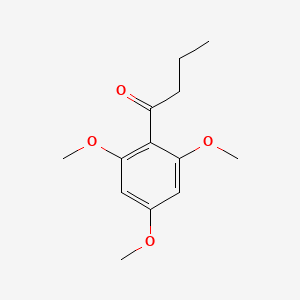
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
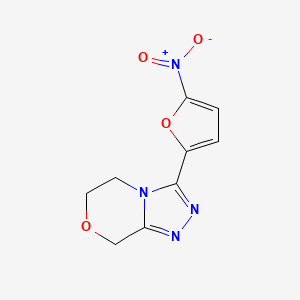
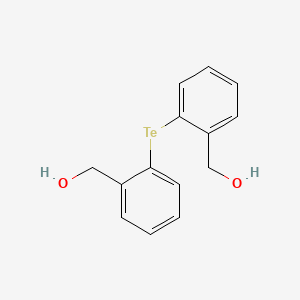
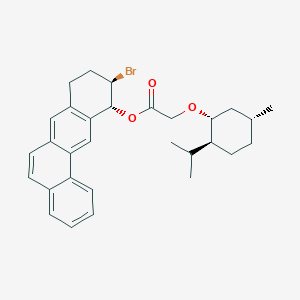
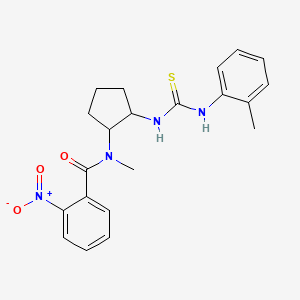
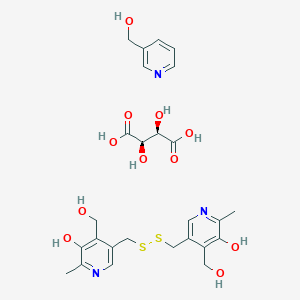
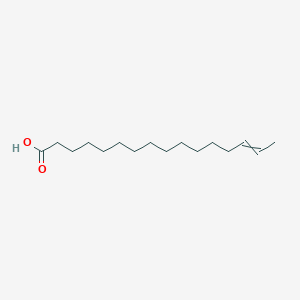
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
